molecular formula C10H15Cl2N3O2 B14413346 4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine CAS No. 85989-59-9

4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine

Cat. No.: B14413346
CAS No.: 85989-59-9
M. Wt: 280.15 g/mol
InChI Key: GXPHVFCICUSXTH-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound, characterized by its two chlorine atoms and a diethoxyethyl group attached to the pyrimidine ring, is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-diaminopyrimidine, which is dissolved in hydrochloric acid and reacted with sodium nitrite to form a diazonium salt. This intermediate is then treated with cuprous chloride in hydrochloric acid to yield 4,6-dichloropyrimidine . The final step involves the reaction of 4,6-dichloropyrimidine with 2,2-diethoxyethylamine under controlled conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may act as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

85989-59-9

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

IUPAC Name

4,6-dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H15Cl2N3O2/c1-3-16-9(17-4-2)6-13-10-14-7(11)5-8(12)15-10/h5,9H,3-4,6H2,1-2H3,(H,13,14,15)

InChI Key

GXPHVFCICUSXTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=NC(=CC(=N1)Cl)Cl)OCC

Origin of Product

United States

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